

Durlobactam: A Technical Deep Dive into its Discovery and Medicinal Chemistry

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Compound of Interest

Compound Name: **Durlobactam**

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Introduction

Durlobactam (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO) β -lactamase inhibitor developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant *Acinetobacter baumannii* (CRAB).^{[1][2][3]} In May 2023, the combination product Xacduro® (sulbactam-**durlobactam**) received FDA approval for the treatment of hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible isolates of *Acinetobacter baumannii*-*calcoaceticus* complex.^{[4][5][6][7][8]} This document provides an in-depth technical guide on the discovery, mechanism of action, and medicinal chemistry of **durlobactam**.

Discovery and Medicinal Chemistry

The discovery of **durlobactam** was a result of a rational, structure-based drug design approach aimed at creating a β -lactamase inhibitor with an expanded spectrum of activity, particularly against Ambler Class D β -lactamases (oxacillinases, OXAs), which are a common cause of carbapenem resistance in *Acinetobacter baumannii*.^{[9][10][11][12]} The development program sought to enhance chemical reactivity and enzyme binding while ensuring good penetration into Gram-negative bacteria and suitable physicochemical properties for intravenous administration.^{[9][10]}

The core of **durlobactam**'s structure is a diazabicyclooctane (DBO) scaffold, similar to other next-generation β -lactamase inhibitors like avibactam.^{[3][9][10]} However, key structural modifications distinguish **durlobactam** and confer its broad-spectrum activity. The chemical name for **durlobactam** is [(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] hydrogen sulfate.^[13]

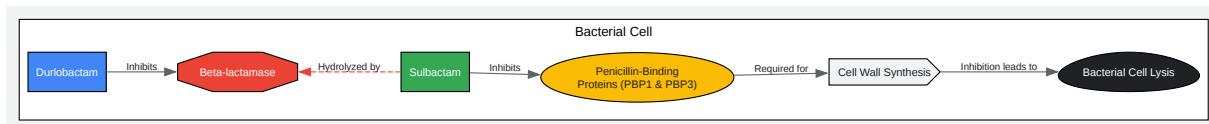
A significant breakthrough in the medicinal chemistry of **durlobactam** was the expansion of its inhibitory profile to include Class D β -lactamases, a feature lacking in many other DBO inhibitors.^[11] This was achieved through modifications that optimized the molecule's size and polarity, which also improved its ability to permeate the bacterial cell.^[11]

Mechanism of Action

Durlobactam is a potent inhibitor of Ambler Class A, C, and D serine β -lactamases.^{[14][15][16][17][18][19]} It functions through a reversible covalent mechanism.^{[14][18][20][21]} The inhibitor carbamoylates the active site serine residue of the β -lactamase, forming a stable but reversible covalent bond.^{[14][18]} This prevents the enzyme from hydrolyzing and inactivating β -lactam antibiotics.^[18]

A key feature of **durlobactam**'s mechanism is its ability to "recycle" or dissociate intact from the enzyme, allowing it to inhibit multiple β -lactamase molecules.^{[14][20]} This is in contrast to some other inhibitors that are hydrolyzed in the process.

When combined with sulbactam, **durlobactam** protects sulbactam from degradation by a wide range of β -lactamases produced by *A. baumannii*.^[12] Sulbactam itself is a weak β -lactamase inhibitor but possesses intrinsic antibacterial activity against *Acinetobacter* species by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.^[9] The combination of **durlobactam** and sulbactam therefore presents a dual mechanism of action: **durlobactam**'s inhibition of β -lactamases restores and protects sulbactam's direct antibacterial activity against the bacterial cell wall synthesis machinery.



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Mechanism of action of sulbactam-**durlobactam**.

In Vitro Activity

The combination of sulbactam-**durlobactam** has demonstrated potent in vitro activity against a large number of clinical isolates of *A. baumannii*, including carbapenem-resistant and multidrug-resistant strains.

Organism/Strain Set	Sulbactam MIC (µg/mL)	Sulbactam-Durlobactam MIC (µg/mL)	Reference
<i>A. baumannii</i> clinical isolates	MIC90: 64	MIC90: 4	[15]
Carbapenem-resistant <i>A. baumannii</i>	-	MIC90: 4	[15]
XDR <i>A. baumannii</i>	-	MIC90: 4	[15]
Global <i>A. baumannii</i> isolates (n=1704)	MIC90: 64	MIC90: 2	

In Vivo Efficacy

The efficacy of sulbactam-**durlobactam** has been demonstrated in various preclinical animal models of infection.

Animal Model	Infection Type	Key Findings	Reference
Murine Thigh Infection	Neutropenic	Dose-dependent reduction in <i>A. baumannii</i> counts. Bactericidal activity achieved when sulbactam concentrations exceeded the combination MIC.	[14]
Murine Lung Infection	Neutropenic	Dose-dependent reduction in <i>A. baumannii</i> counts.	[14]
Murine Thigh Infection	Neutropenic, various CRAB strains	Robust bactericidal activity. A 1-log ₁₀ CFU reduction was achieved when sulbactam fT>MIC was >50% and durlobactam fAUC/MIC was ~10.	[10]
Murine Lung Infection	Neutropenic, various CRAB strains	Robust bactericidal activity. A 1-log ₁₀ CFU reduction was achieved when sulbactam fT>MIC was >50% and durlobactam fAUC/MIC was ~10.	[10]

Pharmacokinetics

Pharmacokinetic studies in healthy adult subjects have characterized the profile of **durlobactam**.

Parameter	Value	Conditions	Reference
Half-life (t _{1/2})	~2 hours	Single and multiple doses	
Excretion	Primarily renal	-	
Dose Proportionality	Linear	Doses from 0.25 to 8 g	
Protein Binding	10%	-	[16]
ELF Penetration Ratio	41.3%	-	[16]

Clinical Trials

The efficacy and safety of sulbactam-**durlobactam** were established in the pivotal Phase 3 ATTACK clinical trial.

Trial	Patient Population	Comparator	Primary Endpoint	Key Outcome	Reference
ATTACK (Phase 3)	Adults with HABP/VABP caused by carbapenem-resistant <i>A. baumannii</i>	Colistin	28-day all-cause mortality	Non-inferior to colistin. Lower incidence of nephrotoxicity with sulbactam-durlobactam.	[7]

Experimental Protocols

MIC Determination (Broth Microdilution)

The minimum inhibitory concentration (MIC) of sulbactam-**durlobactam** is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[\[14\]](#)

- Media and Reagents: Cation-adjusted Mueller-Hinton broth (CAMHB) is used.[9] Sulbactam is prepared in serial twofold dilutions, and **durlobactam** is added at a fixed concentration of 4 μ g/mL.[14][15]
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Plate Inoculation: Microtiter plates containing the serial dilutions of sulbactam with the fixed concentration of **durlobactam** are inoculated with the bacterial suspension.
- Incubation: Plates are incubated at 35°C for 16-20 hours in ambient air.
- MIC Reading: The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 μ g/mL **durlobactam**) that completely inhibits visible growth of the organism.

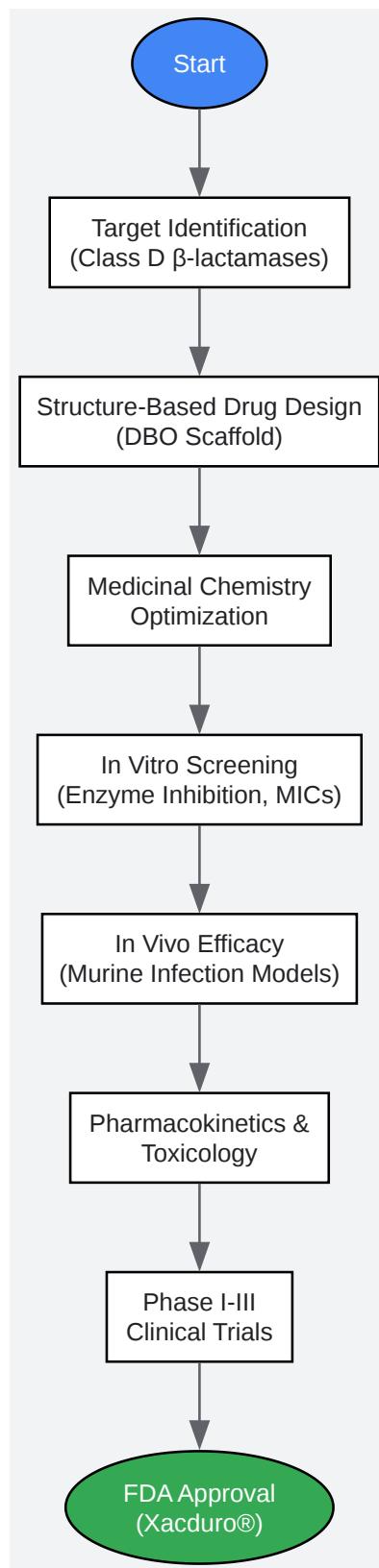
Murine Thigh and Lung Infection Models

These models are used to evaluate the *in vivo* efficacy of antimicrobial agents.

- Animal Preparation: Specific pathogen-free female mice are used. To induce neutropenia, cyclophosphamide is administered intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Inoculum Preparation: *A. baumannii* strains are grown in CAMHB to the mid-logarithmic phase. The bacterial suspension is then diluted in sterile saline to the desired concentration.
- Infection:
 - Thigh Infection: A 0.1 mL volume of the bacterial suspension (typically 10^6 - 10^7 CFU/mouse) is injected into the posterior thigh muscle.
 - Lung Infection: Mice are anesthetized, and a 0.05 mL volume of the bacterial suspension is administered via intranasal instillation.
- Treatment: Antimicrobial therapy is initiated at a specified time post-infection (e.g., 2 hours). The dosing regimen (dose, frequency, and route of administration) is based on pharmacokinetic and pharmacodynamic targets.

- Endpoint: At 24 hours post-initiation of therapy, mice are euthanized. The thighs or lungs are aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the bacterial burden (CFU/organ).

Visualizations



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Workflow of **durlobactam**'s discovery and development.

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